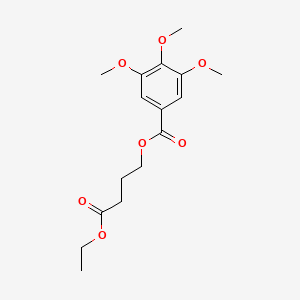![molecular formula C13H18INO B14200542 N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide CAS No. 832096-88-5](/img/structure/B14200542.png)
N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethyl chain and an acetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodophenylacetic acid and isopropylamine.
Formation of Intermediate: The 2-iodophenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acid chloride intermediate is then reacted with isopropylamine in the presence of a base, such as triethylamine, to form the desired acetamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of phenyl derivatives with different functional groups.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets. The iodine atom on the phenyl ring can facilitate binding to certain enzymes or receptors, leading to modulation of biological pathways. The acetamide group may also play a role in stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
- N-[(1S)-1-(2-Bromophenyl)ethyl]-N-(propan-2-yl)acetamide
- N-[(1S)-1-(2-Chlorophenyl)ethyl]-N-(propan-2-yl)acetamide
- N-[(1S)-1-(2-Fluorophenyl)ethyl]-N-(propan-2-yl)acetamide
Uniqueness
N-[(1S)-1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties compared to its bromine, chlorine, or fluorine analogs. The larger atomic radius and higher polarizability of iodine contribute to distinct chemical and biological behaviors.
特性
CAS番号 |
832096-88-5 |
|---|---|
分子式 |
C13H18INO |
分子量 |
331.19 g/mol |
IUPAC名 |
N-[(1S)-1-(2-iodophenyl)ethyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C13H18INO/c1-9(2)15(11(4)16)10(3)12-7-5-6-8-13(12)14/h5-10H,1-4H3/t10-/m0/s1 |
InChIキー |
VJHIVLKTJDYGLW-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1I)N(C(C)C)C(=O)C |
正規SMILES |
CC(C)N(C(C)C1=CC=CC=C1I)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-2-[(3-methylbut-2-en-1-yl)oxy]benzonitrile](/img/structure/B14200465.png)
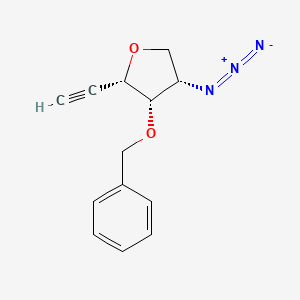
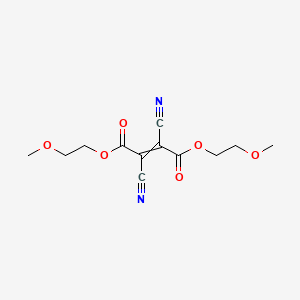
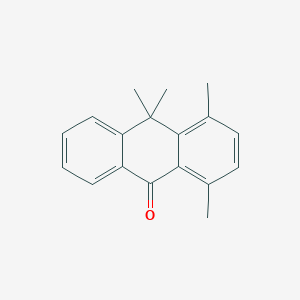
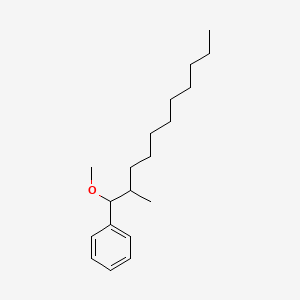
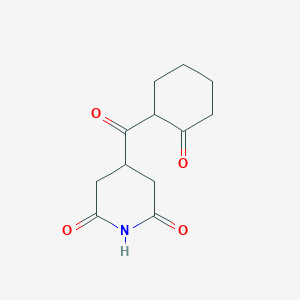

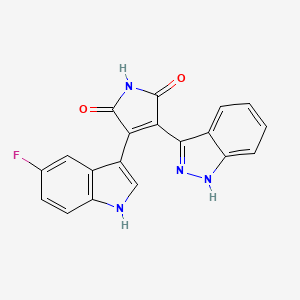
![5H-Benzo[f]pyrano[2,3-h]quinoxaline, 6,7-dihydro-7,7-dimethyl-](/img/structure/B14200506.png)
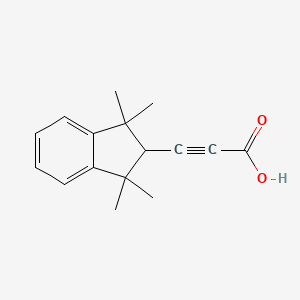
![Dodecyl 2-({4-[(butan-2-yl)oxy]phenyl}sulfanyl)butanoate](/img/structure/B14200521.png)

![5-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-3-methoxy-1,2,4-thiadiazole](/img/structure/B14200532.png)
